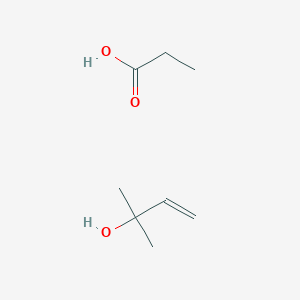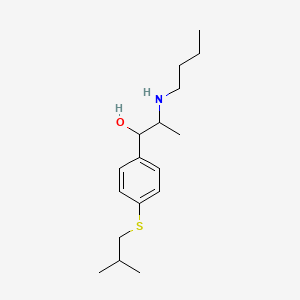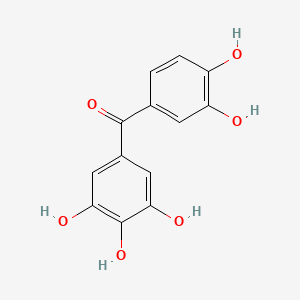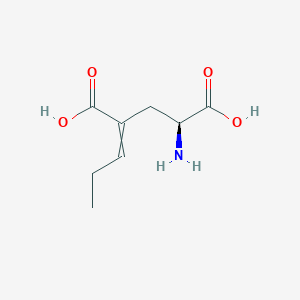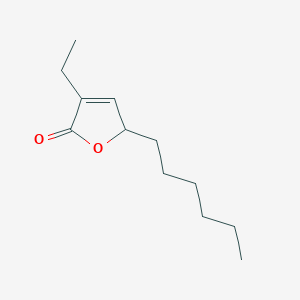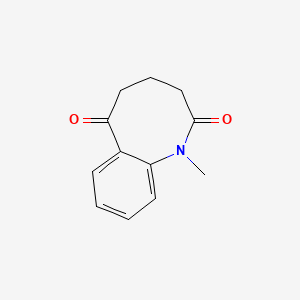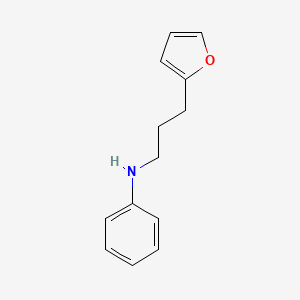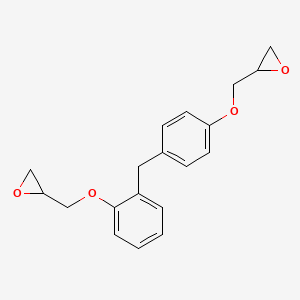
((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane: is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . This compound is characterized by the presence of oxirane (epoxide) groups, which are highly reactive and play a crucial role in its chemical behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane typically involves the reaction of formaldehyde with 1-chloro-2,3-epoxypropane and phenol . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under optimized conditions to maximize yield and purity . The process may include steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the oxirane groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide .
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted products: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane is used as a building block in organic synthesis due to its reactive oxirane groups .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides .
Medicine: .
Industry: In the industrial sector, this compound is used in the production of epoxy resins and adhesives .
Wirkmechanismus
The mechanism of action of ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane involves the interaction of its oxirane groups with nucleophiles . This interaction leads to the opening of the oxirane ring and the formation of new chemical bonds . The compound can target various molecular pathways depending on the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- Bisphenol A diglycidyl ether (BADGE) .
- Bisphenol F diglycidyl ether (BFDGE) .
- 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane) .
Uniqueness: ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane is unique due to its specific molecular structure that combines two oxirane groups with a benzyl and phenoxy linkage . This structure imparts distinct reactivity and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
57469-07-5 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[[2-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C19H20O4/c1-2-4-19(23-13-18-12-22-18)15(3-1)9-14-5-7-16(8-6-14)20-10-17-11-21-17/h1-8,17-18H,9-13H2 |
InChI-Schlüssel |
KWBKELCPJJUMNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=CC=C3OCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)
![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
